4-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin moiety, a cyclopentapyrimidinone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the sulfonyl and phenyl groups. The cyclopentapyrimidinone core is formed through cyclization reactions under specific conditions, often involving the use of catalysts and solvents such as N,N-dimethylformamide (DMF) and lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and enzyme inhibitor, particularly against lipoxygenase and cholinesterase enzymes
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including dendrimers and ligands for catalytic reactions.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes such as lipoxygenase or cholinesterase, thereby blocking their activity. This inhibition can lead to reduced production of inflammatory mediators or neurotransmitter breakdown .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share the benzodioxin moiety and exhibit similar biological activities.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also contains the benzodioxin structure and is used in medicinal chemistry.
Uniqueness
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentapyrimidinone core is particularly noteworthy, as it is less common in related compounds .
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H20N2O4S/c26-19(15-9-10-20-21(13-15)29-12-11-28-20)14-30-22-17-7-4-8-18(17)25(23(27)24-22)16-5-2-1-3-6-16/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2 |
InChI Key |
ZEDYMRJVZFTVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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